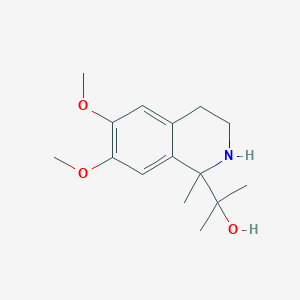

2-(6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-ol

CAS No.:

Cat. No.: VC13310601

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23NO3 |

|---|---|

| Molecular Weight | 265.35 g/mol |

| IUPAC Name | 2-(6,7-dimethoxy-1-methyl-3,4-dihydro-2H-isoquinolin-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C15H23NO3/c1-14(2,17)15(3)11-9-13(19-5)12(18-4)8-10(11)6-7-16-15/h8-9,16-17H,6-7H2,1-5H3 |

| Standard InChI Key | HEBRQFXLIJBZQU-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O |

| Canonical SMILES | CC1(C2=CC(=C(C=C2CCN1)OC)OC)C(C)(C)O |

Introduction

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃NO₃ | |

| Molecular Weight | 265.35 g/mol | |

| XLogP3 | 1.7 (estimated) | |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 4 (two methoxy, one hydroxyl, one amine) |

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation or Grignard-mediated rearrangements:

-

Friedel-Crafts Approach: Reaction of 3,4-dimethoxyphenethylamine derivatives with propionyl chloride under AlCl₃ catalysis forms the tetrahydroisoquinoline backbone . Subsequent methylation and hydroxylation yield the final product .

-

Grignard Rearrangement: Trifluoroacetyl-substituted dihydroisoquinoline enamides undergo Grignard-mediated rearrangement to generate tertiary alcohol derivatives, as demonstrated in analogous syntheses .

Table 2. Key Synthetic Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | TFAA, Et₃N, THF, 0°C → rt | 83% | |

| 2 | POCl₃, reflux in acetonitrile | 89% |

Stability and Reactivity

-

The tertiary alcohol group is prone to dehydration under acidic conditions .

-

Methoxy groups resist hydrolysis under standard conditions but may demethylate under strong acids .

Biological Activity and Applications

Antiproliferative Effects

-

In Vitro Activity: Analogous tetrahydroisoquinoline derivatives exhibit antiproliferative activity against cancer cell lines (e.g., HT29/DX) with IC₅₀ values <10 μM . Mechanistic studies suggest tubulin disruption at high concentrations (100–250 μM) .

-

Selectivity: Methyl and methoxy substitutions enhance selectivity for tumor cells over normal peripheral blood mononuclear cells (PBMCs) .

Table 3. Biological Data for Related Compounds

| Compound | IC₅₀ (HT29/DX) | Tubulin Inhibition | Source |

|---|---|---|---|

| 6,7-Dimethoxy-1-methyl-THIQ | 8.2 μM | No activity at 30 μM | |

| 1-Benzyl-THIQ derivatives | 2.5–12 μM | Partial disruption |

Neurological Targets

-

NMDA Receptor Modulation: Structurally similar compounds (e.g., Ro 04–5595) show affinity for NR2B subunits (Kᵢ = 12 nM) .

-

Dopamine D1 Modulation: Tetrahydroisoquinolines act as positive allosteric modulators, suggesting potential in treating cognitive disorders .

Industrial and Research Applications

-

Pharmaceutical Intermediate: Key precursor for almorexant (a dual orexin receptor antagonist) .

-

Chemical Probes: Used in studying protein-protein interactions in cancer and neurodegenerative diseases .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume